molecular formula C16H15N B12562813 (1E)-N,1-Diphenylbut-2-en-1-imine CAS No. 196085-21-9

(1E)-N,1-Diphenylbut-2-en-1-imine

Cat. No.: B12562813
CAS No.: 196085-21-9
M. Wt: 221.30 g/mol
InChI Key: PHEOVEJPFWZASC-UHFFFAOYSA-N
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Description

(1E)-N,1-Diphenylbut-2-en-1-imine is an organic compound characterized by the presence of a but-2-en-1-imine group attached to two phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-N,1-Diphenylbut-2-en-1-imine typically involves the condensation of benzaldehyde with but-2-en-1-amine under acidic conditions. The reaction is carried out in the presence of a catalyst such as hydrochloric acid, which facilitates the formation of the imine bond. The reaction mixture is then purified through recrystallization to obtain the desired product in high yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature and pH, which are critical for the efficient synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

(1E)-N,1-Diphenylbut-2-en-1-imine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of (1E)-N,1-Diphenylbut-2-en-1-amine.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

(1E)-N,1-Diphenylbut-2-en-1-imine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1E)-N,1-Diphenylbut-2-en-1-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (1E)-N,1-Diphenylprop-2-en-1-imine: Similar structure but with a shorter carbon chain.

    (1E)-N,1-Diphenylhex-2-en-1-imine: Similar structure but with a longer carbon chain.

    (1E)-N,1-Diphenylbut-2-en-1-amine: Reduced form of the imine compound.

Uniqueness

(1E)-N,1-Diphenylbut-2-en-1-imine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties

Properties

CAS No.

196085-21-9

Molecular Formula

C16H15N

Molecular Weight

221.30 g/mol

IUPAC Name

N,1-diphenylbut-2-en-1-imine

InChI

InChI=1S/C16H15N/c1-2-9-16(14-10-5-3-6-11-14)17-15-12-7-4-8-13-15/h2-13H,1H3

InChI Key

PHEOVEJPFWZASC-UHFFFAOYSA-N

Canonical SMILES

CC=CC(=NC1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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